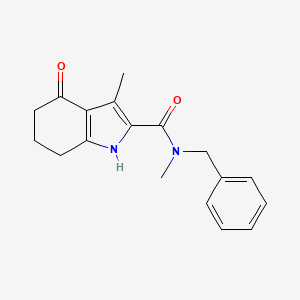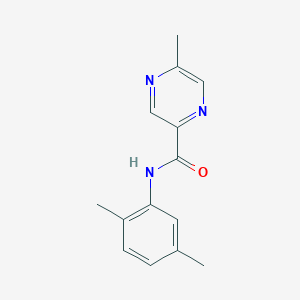
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide, also known as BDMC, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. BDMC belongs to the family of indole derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is essential for cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide also has anti-inflammatory properties and can reduce inflammation in the body. It has been shown to improve insulin sensitivity and glucose metabolism, which is beneficial for individuals with diabetes.
実験室実験の利点と制限
The advantages of using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide in lab experiments include its relative ease of synthesis and its potent anticancer properties. However, N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide.
将来の方向性
There are several future directions for research on N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its use in other diseases, such as diabetes and inflammation. Additionally, further studies are needed to understand the mechanism of action of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide and its potential side effects.
In conclusion, N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide is a synthetic compound that has shown promising results in various studies for its anticancer properties. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has various biochemical and physiological effects and has potential use in other diseases. However, its limitations need to be taken into consideration when designing experiments using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide. Further research is needed to fully understand the potential of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide in cancer treatment and other diseases.
合成法
The synthesis of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves the reaction of 3-methyl-4-nitro-1H-indole with benzylamine, followed by reduction and acylation. The final product is obtained after purification and crystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide induces apoptosis, a process of programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
特性
IUPAC Name |
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-16-14(9-6-10-15(16)21)19-17(12)18(22)20(2)11-13-7-4-3-5-8-13/h3-5,7-8,19H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNITLKPXYEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)



![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)


![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)

![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
